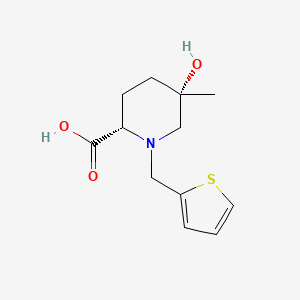![molecular formula C16H27N3O2 B8109938 rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide](/img/structure/B8109938.png)
rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide is a synthetic organic molecule with interesting chemical properties and potential applications in various fields. This compound falls within a family of spiro compounds, characterized by a unique three-dimensional structure where two rings are connected through one common atom. Its molecular structure provides distinctive chemical and biological behaviors that have attracted significant scientific interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide typically involves multi-step organic reactions, often starting from simpler cyclic ketones and amines. Key steps include:
Cyclization: : A cyclopentanone derivative reacts with an appropriate amine to form a spiro compound.
Acetylation: : The spiro intermediate undergoes acetylation using acetyl chloride or acetic anhydride.
Dimethylation: : Introduction of N,N-dimethyl groups through the reaction with a methylating agent like iodomethane.
Industrial Production Methods
Industrial-scale production might utilize continuous flow chemistry for higher efficiency and yield. The reaction conditions need to be optimized for temperature, pressure, and catalysts to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate, potentially leading to the formation of carboxylic acids or ketones.
Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: : Substitutes hydrogen atoms under specific conditions, facilitating further functionalization.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halogens (bromine, chlorine), organometallic reagents (Grignard reagents)
Major Products
From Oxidation: : Carboxylic acids, ketones
From Reduction: : Alcohols
From Substitution: : Various functionalized derivatives depending on the substituent introduced
科学的研究の応用
The applications of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide span multiple scientific domains:
Chemistry: : Utilized in organic synthesis as an intermediate for complex molecules.
Biology: : Investigated for its bioactive properties, including potential enzyme inhibition.
Medicine: : Explored for therapeutic uses, particularly in drug development targeting neurological disorders.
Industry: : Employed in the manufacture of specialized polymers and materials due to its unique structural properties.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, leading to modulation of biological pathways. It may act on:
Enzymatic Pathways: : Inhibiting or activating enzymes.
Receptor Binding: : Interacting with cellular receptors to alter cell signaling.
類似化合物との比較
Compared to other spiro compounds, rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide exhibits unique properties due to its specific functional groups and spatial configuration.
Similar Compounds
Spiro[cyclopentane] derivatives: : Share the spirocyclic core but differ in functional groups.
N-Substituted Piperidines: : Similar nitrogen-based structures with varying substituents.
Hexahydrospiro Compounds: : Analogous hydrogenated spiro compounds with different cyclic attachments.
This compound's unique combination of structural features and functional groups set it apart, making it a subject of keen interest in various fields of research.
特性
IUPAC Name |
(3aS,6aS)-2-acetyl-N,N-dimethylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(20)19-10-13-15(6-8-17-9-7-15)4-5-16(13,11-19)14(21)18(2)3/h13,17H,4-11H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBVFXVAXSFZTF-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C3(CCC2(C1)C(=O)N(C)C)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2[C@](C1)(CCC23CCNCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Benzyl-1-methylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8109859.png)
![3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8109872.png)
![(4aS,7R,7aR)-7-(cyclopentylmethoxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109875.png)
![2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide](/img/structure/B8109882.png)
![N-Isopropyl-2-(Spiro[Chroman-2,4'-Piperidine]-4-Yl)Acetamide](/img/structure/B8109890.png)
![(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole](/img/structure/B8109900.png)
![1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109911.png)

![5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8109923.png)
![1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B8109942.png)
![1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine](/img/structure/B8109959.png)
![N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine](/img/structure/B8109967.png)
![N-(3-Fluorophenyl)-3-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B8109976.png)
![rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide](/img/structure/B8109981.png)
